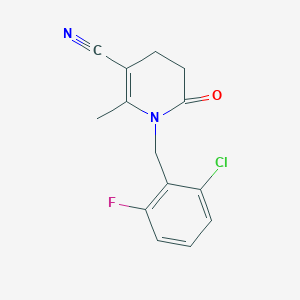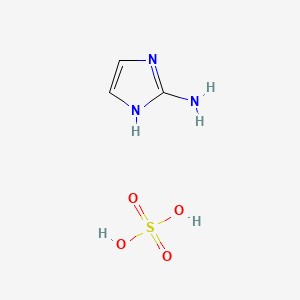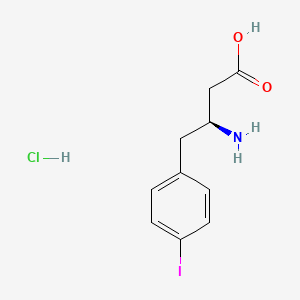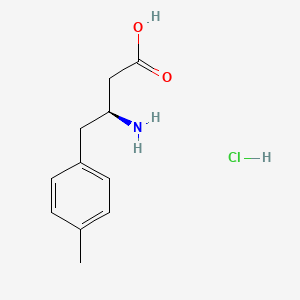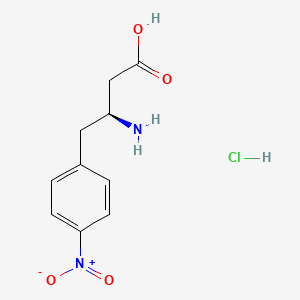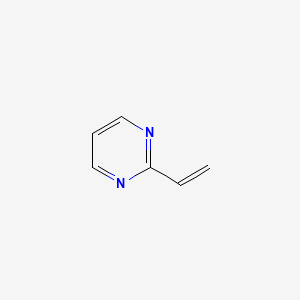
2-Vinylpyrimidine
Vue d'ensemble
Description
2-Vinylpyrimidine is an organic compound with the molecular formula C6H6N2. It is a derivative of pyrimidine, featuring a vinyl group attached to the second carbon of the pyrimidine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Synthetic Routes and Reaction Conditions:
Condensation Method: One common method for synthesizing this compound involves the condensation of 2-methylpyrimidine with formaldehyde, followed by dehydration of the intermediate alcohol.
Alternative Synthesis: Another method involves the reaction of acrylonitrile and acetylene in the presence of organocobalt compounds as a catalyst.
Industrial Production Methods: Industrial production of this compound often employs the aforementioned synthetic routes, with optimizations for large-scale production. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product .
Mécanisme D'action
Target of Action
The primary target of 2-Vinylpyrimidine is guanine derivatives in DNA and RNA . Guanine is one of the four main nucleobases found in the nucleic acids DNA and RNA, and it plays a crucial role in the formation of stable DNA and RNA structures.
Mode of Action
This compound interacts with its targets through a process known as crosslinking . In this process, a 4-amino-6-oxo-2-vinylpyrimidine (AOVP) derivative is designed to react selectively with guanine . The AOVP exhibits selective crosslinking reactivity with guanine and thymine in DNA, and with guanine in RNA . These crosslinking reactions with guanine are accelerated in the presence of CoCl2, NiCl2, ZnCl2, and MnCl2 .
Biochemical Pathways
The action of this compound affects the DNA repair, gene regulation, and nanotechnology pathways . DNA interstrand crosslinks (ICLs) are the primary mechanism for the cytotoxic activity of many clinical anticancer drugs . The crosslinking reactions of this compound with guanine derivatives contribute to the formation of these ICLs .
Pharmacokinetics
The stability of the compound and its ability to form covalent links with dna suggest that it may have unique adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of this compound’s action is the formation of DNA interstrand crosslinks (ICLs) . These ICLs are a primary mechanism for the cytotoxic activity of many clinical anticancer drugs . The crosslinking reactions of this compound with guanine derivatives contribute to the formation of these ICLs .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of certain metal ions. For instance, the crosslinking reactions with guanine are accelerated in the presence of CoCl2, NiCl2, ZnCl2, and MnCl2 .
Analyse Biochimique
Biochemical Properties
2-Vinylpyrimidine is known to interact with various biomolecules. For instance, it has been shown to exhibit selective crosslinking reactivity with guanine and thymine in DNA, and with guanine in RNA . These crosslinking reactions with guanine were accelerated in the presence of CoCl2, NiCl2, ZnCl2, and MnCl2 .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a crosslinking agent. The crosslinking reactions of this compound with guanine derivatives can lead to changes in DNA structure, potentially influencing cell function . Detailed studies on the effects of this compound on various types of cells and cellular processes are currently limited.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with nucleic acids. It has been demonstrated that this compound reacts at the N2 amine in guanine and at the N1 or N2 amines in 8-oxoguanine in the duplex DNA . This suggests that this compound can form covalent bonds with these nucleobases, leading to the formation of DNA crosslinks .
Temporal Effects in Laboratory Settings
It is known that the crosslinking reactions of this compound with guanine derivatives can be accelerated by certain metal ions . This suggests that the reactivity of this compound may be influenced by environmental factors such as temperature and the presence of catalytic ions.
Subcellular Localization
Given its reactivity with nucleic acids, it is likely that this compound localizes to the nucleus where it can interact with DNA
Analyse Des Réactions Chimiques
2-Vinylpyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert it into saturated pyrimidine derivatives.
Substitution: It readily participates in substitution reactions, particularly with nucleophiles, due to the electron-deficient nature of the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines and thiols are often used under mild conditions.
Major Products:
Oxidation: Pyrimidine oxides.
Reduction: Saturated pyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Vinylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: It serves as a building block for nucleic acid analogs and other biologically active compounds.
Medicine: Research has explored its potential in drug development, particularly for anticancer and antiviral therapies.
Industry: It is utilized in the production of specialty chemicals, dyes, and photoresists.
Comparaison Avec Des Composés Similaires
2-Vinylpyrimidine can be compared with other vinyl-substituted heterocycles:
2-Vinylpyridine: Similar in structure but differs in the position of the nitrogen atom, leading to different reactivity and applications.
4-Vinylpyrimidine: Another isomer with the vinyl group at the fourth position, which affects its chemical behavior and uses.
2-Vinylpurine: Contains an additional nitrogen atom in the ring, resulting in distinct biological activities.
Uniqueness: this compound’s unique combination of a vinyl group and a pyrimidine ring makes it particularly versatile for various applications, especially in the synthesis of complex molecules and materials.
Propriétés
IUPAC Name |
2-ethenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2/c1-2-6-7-4-3-5-8-6/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHWTWWXCXEGIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435851 | |
| Record name | 2-Vinylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66281-01-4, 51394-43-5 | |
| Record name | 2-Vinylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethenylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


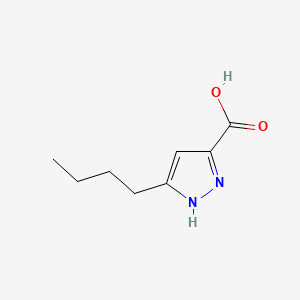
![2-(Tert-butoxycarbonyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B3021712.png)

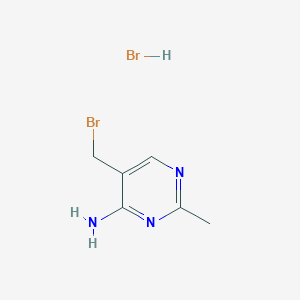
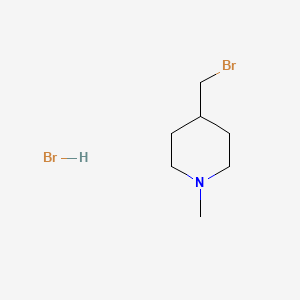
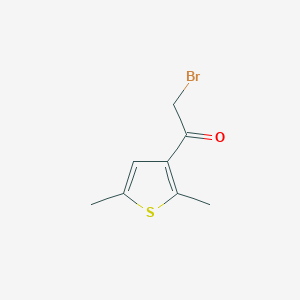
![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B3021720.png)
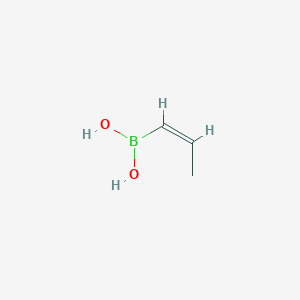
![[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B3021725.png)
